molecular formula C20H19NO6S B2565063 methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034603-19-3

methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2565063
CAS No.: 2034603-19-3
M. Wt: 401.43
InChI Key: PFSPIBYAWKEXND-UHFFFAOYSA-N
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Description

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzylamine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.

    Esterification: The next step is the esterification of 3-amino-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-amino-4-methoxybenzoate.

    Coupling Reaction: Finally, the sulfonamide intermediate is coupled with methyl 3-amino-4-methoxybenzoate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA), to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate may exhibit biological activity, such as antimicrobial or anticancer properties, due to its sulfonamide group, which is known for its pharmacological relevance.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action for methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct chemical and physical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-25-18-8-7-16(20(22)26-2)11-19(18)28(23,24)21-12-14-3-5-15(6-4-14)17-9-10-27-13-17/h3-11,13,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSPIBYAWKEXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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